4-シアノ-3-メチル-5-(3-フェノキシベンザミド)チオフェン-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

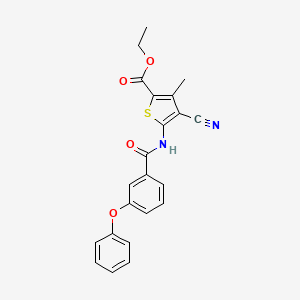

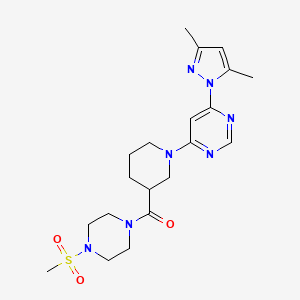

Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various thiophene derivatives that have been synthesized and studied for their potential pharmacological properties, such as anti-inflammatory, antioxidant, and anti-rheumatic activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves reactions that introduce various functional groups to the thiophene core. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates involves Knoevenagel condensation of active methylene groups with substituted benzaldehydes . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes is achieved through the reaction of thiocarbamoyl derivatives with metal ions . These methods highlight the versatility of thiophene chemistry in generating a wide array of derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The presence of various substituents, such as cyano, ester, and amide groups, can significantly influence the electronic properties and conformation of the molecule. Spectral analysis techniques, including UV-Vis, IR, NMR, and EPR, are commonly used to characterize these compounds and confirm their structures .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can react with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, reactions with nucleophilic reagents can lead to the formation of polyazanaphthalenes and other heterocyclic compounds . These reactions demonstrate the reactivity of thiophene derivatives and their potential for generating pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) is often used to determine these compounds in biological samples, indicating their potential for bioavailability and pharmacokinetic studies . The thermal analysis and magnetic moments of metal complexes of thiophene derivatives provide additional insights into their stability and electronic properties .

科学的研究の応用

医薬品化学

チオフェンとその誘導体は、幅広い治療特性を持つことが報告されています 。それらは、以下のような生物学的および生理学的機能に関して、著しく効果的な化合物です。

- 抗炎症作用: 炎症を軽減するために使用できます .

- 抗精神病作用: 精神障害の治療に潜在的な用途があります .

- 抗不整脈作用: 不整脈の治療に使用できます .

- 抗不安作用: 不安障害の治療に潜在的な用途があります .

- 抗真菌作用: 真菌感染症の治療に使用できます .

- 抗酸化作用: フリーラジカルによる損傷を防ぐために使用できます .

- エストロゲン受容体モジュレーター: エストロゲン受容体の活性を調節するために使用できます .

- 抗有糸分裂作用: 細胞分裂を阻止または遅らせるために使用できます .

- 抗菌作用: 微生物の殺傷または増殖抑制に使用できます .

- キナーゼ阻害作用: 他の分子にリン酸基を付加する酵素であるキナーゼの活性を阻害するために使用できます .

- 抗癌作用: がんの治療に使用できます .

材料科学

チオフェン誘導体は、工業化学および材料科学で利用されています 。それらは、以下のような進歩において重要な役割を果たしています。

- 有機半導体: チオフェンを介した分子は、有機半導体の開発に使用されてきました .

- 有機電界効果トランジスタ (OFET): それらは、OFET の製造に使用されてきました .

- 有機発光ダイオード (OLED): それらは、OLED の製造に使用されてきました .

腐食防止剤

チオフェン誘導体は、工業化学において腐食防止剤として使用されます 。それらは、金属表面を腐食から保護するために使用できます。

抗癌剤の合成

2-ブチルチオフェンなどのチオフェン誘導体は、抗癌剤の合成における原料として使用されます .

抗アテローム性動脈硬化剤の合成

2-オクチルチオフェンなどのチオフェン誘導体は、抗アテローム性動脈硬化剤の合成に使用されます .

殺虫剤の開発

将来の方向性

作用機序

Target of Action

Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, leading to diverse applications in medicinal chemistry and material science .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological and physiological functions .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, resulting in a wide range of downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a wide range of biological and physiological effects .

Action Environment

Such factors can significantly impact the effectiveness of thiophene derivatives .

生化学分析

Biochemical Properties

Thiophene derivatives, a class of compounds to which it belongs, are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects

Cellular Effects

Thiophene derivatives have been reported to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-3-27-22(26)19-14(2)18(13-23)21(29-19)24-20(25)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-12H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKIXNLFKRIUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)